![molecular formula C11H11NO2 B2994178 4-Cyano-3-phenylbutanoic acid CAS No. 131906-15-5](/img/structure/B2994178.png)
4-Cyano-3-phenylbutanoic acid
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Overview
Description
4-Cyano-3-phenylbutanoic acid is a chemical compound that has gained increasing attention in research and industry due to its unique properties. It has a molecular weight of 189.21 .
Molecular Structure Analysis
The molecular structure of 4-Cyano-3-phenylbutanoic acid is represented by the InChI code 1S/C11H11NO2/c12-7-6-10(8-11(13)14)9-4-2-1-3-5-9/h1-5,10H,6,8H2,(H,13,14)
. The molecular formula is C11H11NO2
.
Chemical Reactions Analysis
The Knoevenagel Condensation is a key reaction involved in the formation of 4-Cyano-3-phenylbutanoic acid . This reaction involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds .
Physical And Chemical Properties Analysis
4-Cyano-3-phenylbutanoic acid is a powder with a melting point of 64-69°C .
Scientific Research Applications
Quantum Chemical Computations and Molecular Docking : This study focuses on the molecular structure and vibrational spectra of 4-amino-3-phenylbutanoic acid, which is closely related to 4-cyano-3-phenylbutanoic acid. The research explores its potential in anticonvulsant activity through molecular docking studies (Charanya, Sampathkrishnan, & Balamurugan, 2020).
Derivative Synthesis : Another paper explores the reactivity of 4-amino-3-phenylbutanoic acid's amino and carboxy terminal groups, leading to the creation of tetrazole-containing derivatives. This chemical transformation is significant for further applications in synthesis and drug development (Putis, Shuvalova, & Ostrovskii, 2008).
Ring-opening Reaction : This research investigates the reaction of chloro(phenyl)carbene and diphenylcarbene with cyclopropanone hemiacetals, cyclopropanols, and cyclopropanone cyanohydrins to yield 4-phenylbutanoic acid derivatives, demonstrating a potential pathway for producing variants of 4-cyano-3-phenylbutanoic acid (Oku, Iwamoto, Sanada, & Abe, 1992).
Enzymatic Desymmetrization : A study on the enantioselective hydrolysis of 3-alkyl- and 3-arylglutaronitriles leading to the production of (S)-3-substituted 4-cyanobutanoic acids, which are closely related to 4-cyano-3-phenylbutanoic acid. This process illustrates the potential of using biocatalysis for producing enantiomerically pure compounds (Wang, Liu, & Li, 2002).
Mechanism of Action
Target of Action
It’s worth noting that phenylbutyric acid, a compound with a similar structure, is known to have a number of cellular and biological effects, such as relieving inflammation and acting as a chemical chaperone .
Mode of Action
Phenylbutyric acid, a structurally similar compound, is known to demonstrate a number of cellular and biological effects .
Biochemical Pathways
Phenylbutyric acid, a structurally similar compound, is known to affect several pathways .
Result of Action
Phenylbutyric acid, a structurally similar compound, is known to have a number of cellular and biological effects .
Safety and Hazards
The safety information for 4-Cyano-3-phenylbutanoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, and washing skin thoroughly after handling .
Relevant Papers
Several relevant papers were retrieved during the search. These papers discuss various aspects of 4-Cyano-3-phenylbutanoic acid, including its synthesis , molecular structure , chemical reactions , and safety and hazards . These papers provide valuable insights into the properties and potential applications of 4-Cyano-3-phenylbutanoic acid.
properties
IUPAC Name |
4-cyano-3-phenylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c12-7-6-10(8-11(13)14)9-4-2-1-3-5-9/h1-5,10H,6,8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGSUTHFZYOIHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC#N)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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